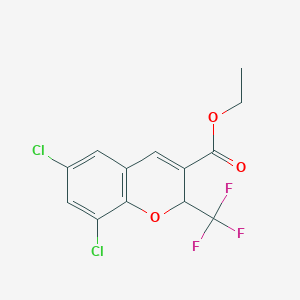
ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol is a chemical compound with the molecular formula C10H4Cl2F3NO . It has a molecular weight of 282.05 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H4Cl2F3NO/c11-4-1-5-7 (17)3-8 (10 (13,14)15)16-9 (5)6 (12)2-4/h1-3H, (H,16,17) .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 365.7±37.0 °C and a predicted density of 1.633±0.06 g/cm3 . It has a pKa value of 5.81±0.40 (Predicted) . The compound should be stored at 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
The compound serves as a key intermediate in the synthesis of a variety of fluorinated chromenes and coumarins, which are of interest due to their potential applications in organic electronics, as fluorophores, and in medicinal chemistry. For instance, Chizhov et al. (2008) describe a method for synthesizing 4-unsubstituted 3-(trifluoroacetyl)coumarins through the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate, followed by chromene-coumarin recyclization, highlighting the compound's utility in creating fluorinated coumarins with potential applications in drug design and material science (Chizhov et al., 2008). Additionally, Duan et al. (2013) developed a convenient one-pot synthesis method for trifluoromethylated tetrahydrobenzo[g]chromene derivatives from similar starting materials, showcasing the compound's versatility in synthesizing complex structures with potential applications in materials science and pharmacology (Duan et al., 2013).
Antimicrobial and Anticorrosive Applications
Ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate derivatives have been studied for their potential antimicrobial properties. Ghashang et al. (2013) described the synthesis of chromeno[2,3-d]pyrimidinone derivatives with notable in vitro antimicrobial activity against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Ghashang et al., 2013). In the realm of materials science, Shcherbakov et al. (2014) explored the synthesis of alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates, which exhibited efficient inhibition of hydrochloric acid corrosion of mild steel, suggesting applications in corrosion prevention (Shcherbakov et al., 2014).
Catalysis and Organic Synthesis
The utility of ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate extends into catalysis and further organic synthesis applications. For example, novel synthesis methods have been developed to create 1,2,3-triazole/isoxazole functionalized 2H-Chromene derivatives, showcasing the compound's role in producing structures with potential cytotoxic activity against cancer cell lines, thus offering a pathway for the development of new anticancer agents (Reddy et al., 2014).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3O3/c1-2-20-12(19)8-4-6-3-7(14)5-9(15)10(6)21-11(8)13(16,17)18/h3-5,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTSKLUKUQXMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CC(=C2)Cl)Cl)OC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

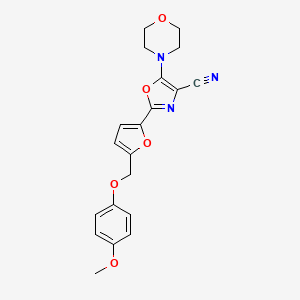
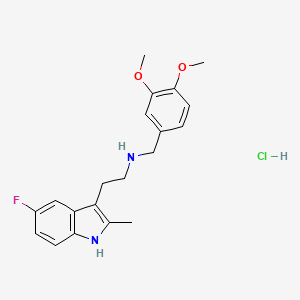

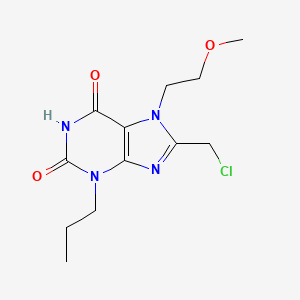
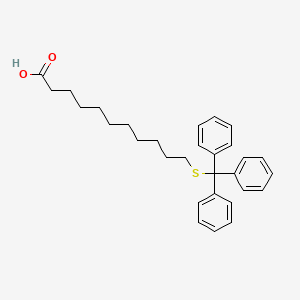
![Ethyl 5-(3,5-dimethoxybenzamido)-3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2702613.png)
![4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2702614.png)
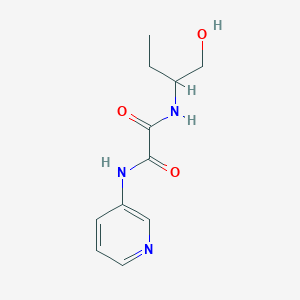
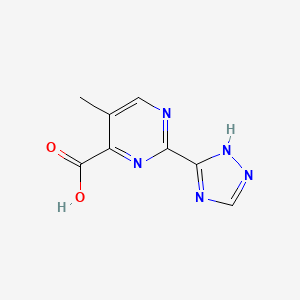
![(1R,8S)-9-Azabicyclo[6.2.0]deca-4-ene-10-one](/img/structure/B2702620.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2702622.png)
![3,3-dimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]butanamide](/img/structure/B2702623.png)
